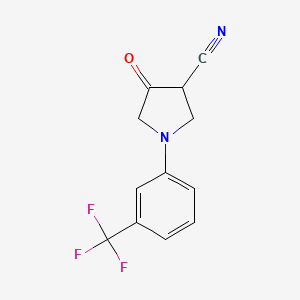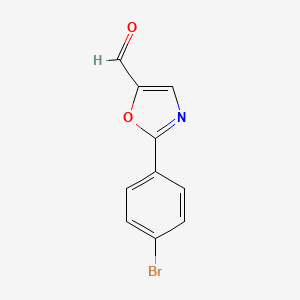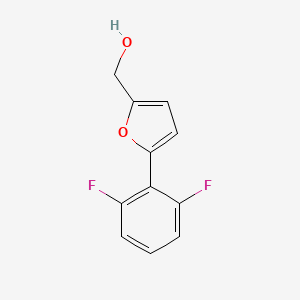
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of new pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, allowing for the incorporation of the NH2 group directly into the pyrazole ring. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, would likely apply.
化学反応の分析
Types of Reactions
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
科学的研究の応用
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone has several scientific research applications:
作用機序
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
(3-Aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: This compound has a similar structure but features an imidazole ring instead of a pyrazole ring.
(3-Aminopyrrolidin-1-yl)(1H-pyrazol-5-yl)methanone: This is a positional isomer with the amino group located at a different position on the pyrazole ring.
Uniqueness
The uniqueness of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of new compounds makes it particularly valuable in medicinal chemistry and drug discovery .
特性
分子式 |
C8H12N4O |
|---|---|
分子量 |
180.21 g/mol |
IUPAC名 |
(3-aminopyrrolidin-1-yl)-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C8H12N4O/c9-6-2-4-12(5-6)8(13)7-1-3-10-11-7/h1,3,6H,2,4-5,9H2,(H,10,11) |
InChIキー |
PBTZZMOSROKNBN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)C(=O)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


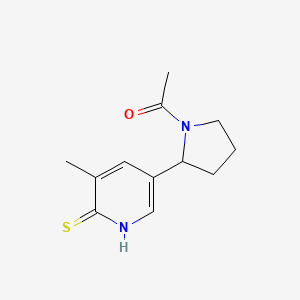
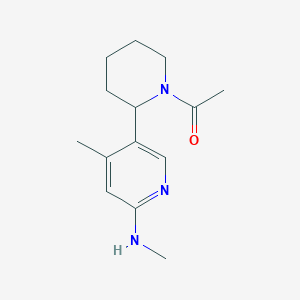






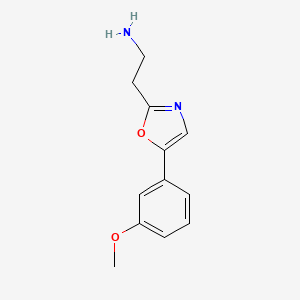
![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)
